molecular formula C13H18ClF2N B2495435 4,4-Difluoro-1-o-tolylcyclohexanamine hydrochloride CAS No. 2197055-10-8

4,4-Difluoro-1-o-tolylcyclohexanamine hydrochloride

Cat. No.: B2495435
CAS No.: 2197055-10-8
M. Wt: 261.74
InChI Key: UGVOYVMODKWYMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-1-o-tolylcyclohexanamine hydrochloride is a chemical compound with the molecular formula C13H18ClF2N. It is known for its unique chemical structure, which includes a cyclohexane ring substituted with difluoro and o-tolyl groups.

Preparation Methods

The synthesis of 4,4-Difluoro-1-o-tolylcyclohexanamine hydrochloride typically involves several steps:

Chemical Reactions Analysis

4,4-Difluoro-1-o-tolylcyclohexanamine hydrochloride undergoes various chemical reactions:

Scientific Research Applications

4,4-Difluoro-1-o-tolylcyclohexanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-o-tolylcyclohexanamine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: These interactions can trigger various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

4,4-Difluoro-1-o-tolylcyclohexanamine hydrochloride can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

4,4-difluoro-1-(2-methylphenyl)cyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2N.ClH/c1-10-4-2-3-5-11(10)12(16)6-8-13(14,15)9-7-12;/h2-5H,6-9,16H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVOYVMODKWYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CCC(CC2)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.